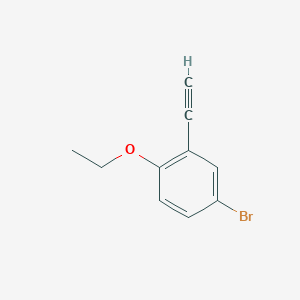

4-Bromo-1-ethoxy-2-ethynyl-benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

4-bromo-1-ethoxy-2-ethynylbenzene |

InChI |

InChI=1S/C10H9BrO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h1,5-7H,4H2,2H3 |

InChI Key |

GVOJUAPQBOFKOC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C#C |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-Bromo-1-ethoxy-2-ethynyl-benzene reveals several plausible disconnection points, leading to readily available starting materials. The three primary bonds that can be strategically disconnected are the C-Br bond, the C-O ether bond, and the C-C alkyne bond.

Disconnection of the C(sp)-C(sp2) bond (Ethynylation): This is a common and effective strategy, suggesting a Sonogashira coupling reaction as the final step. This approach disconnects the molecule into a 1,4-dibromo-2-ethoxybenzene precursor and an acetylene source, such as trimethylsilylacetylene.

Disconnection of the C-O bond (Etherification): This disconnection points towards a Williamson ether synthesis, involving the reaction of a 4-bromo-2-ethynylphenol precursor with an ethylating agent like ethyl iodide or diethyl sulfate.

Disconnection of the C-Br bond (Halogenation): This pathway suggests the final step to be the bromination of a 1-ethoxy-2-ethynyl-benzene precursor. This approach requires careful consideration of the directing effects of the ethoxy and ethynyl (B1212043) groups.

Based on the reliability and prevalence of the Sonogashira coupling in organic synthesis, the ethynylation approach is often the most favored disconnection.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound is contingent on the efficient preparation of key precursors.

One crucial intermediate is 4-bromo-2-ethynylphenol . While a direct synthesis for this specific compound is not readily found in the literature, a plausible route could involve the Sonogashira coupling of a protected 2,4-dibromophenol with a suitable acetylene equivalent, followed by deprotection. For instance, the hydroxyl group could be protected as a methoxymethyl (MOM) ether or a silyl ether to prevent interference with the coupling reaction.

Another key precursor is 1-ethoxy-2-ethynylbenzene . This could potentially be synthesized from 2-ethynylphenol via a Williamson ether synthesis, reacting it with an ethylating agent in the presence of a base.

The synthesis of 1-bromo-4-ethoxybenzene is well-established and can be achieved through the electrophilic bromination of phenetole (ethoxybenzene).

Direct Synthesis Approaches to this compound

Several direct synthetic routes can be envisioned for the target molecule, each with its own set of advantages and challenges.

Halogenation Pathways

A potential route involves the bromination of 1-ethoxy-2-ethynylbenzene. The ethoxy group is an ortho-, para-directing activator, while the ethynyl group is a deactivating meta-director. Therefore, the regioselectivity of the bromination would need to be carefully controlled to favor the desired 4-bromo isomer. The reaction would likely be carried out using a mild brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent to minimize side reactions. libretexts.org

Ethynylation Strategies (e.g., Sonogashira Coupling Variants)

The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.org This reaction would involve the coupling of a di- or tri-substituted benzene (B151609) ring with a terminal alkyne. A plausible approach would be the Sonogashira coupling of 1,4-dibromo-2-ethoxybenzene with trimethylsilylacetylene, followed by the removal of the silyl protecting group. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| 1,4-dibromo-2-ethoxybenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 4-Bromo-1-ethoxy-2-(trimethylsilylethynyl)benzene |

Subsequent deprotection of the silyl group, typically with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol (B129727), would yield the final product.

Etherification Reactions

The Williamson ether synthesis provides a classic and reliable method for forming the ether linkage. jk-sci.commasterorganicchemistry.comwikipedia.orgbyjus.com In this approach, 4-bromo-2-ethynylphenol would be deprotonated with a suitable base to form the corresponding phenoxide, which would then act as a nucleophile and react with an ethylating agent.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-bromo-2-ethynylphenol | Ethyl iodide | K₂CO₃ | Acetone | This compound |

The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions. Common bases include potassium carbonate, sodium hydride, and sodium hydroxide. jk-sci.com

Catalytic Systems and Ligand Design in Synthesis

The efficiency and selectivity of the Sonogashira coupling are highly dependent on the choice of the palladium catalyst and the supporting ligands.

Palladium Catalysts: A variety of palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. nih.gov The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precursor.

Optimization of Reaction Conditions and Process Development

The primary route for the synthesis of this compound is anticipated to be the Sonogashira cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.netlibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

The optimization of a Sonogashira coupling for the synthesis of this compound would involve a systematic investigation of several reaction parameters to maximize the yield and purity of the product while minimizing reaction times and catalyst loading. Key parameters to consider include the choice of palladium catalyst, copper co-catalyst, solvent, base, and reaction temperature.

Catalyst System: The choice of palladium catalyst and its corresponding ligand is crucial. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The ligand can significantly influence the catalyst's activity and stability. For electron-rich aryl bromides, such as the substrate , the use of bulky electron-rich phosphine (B1218219) ligands can be beneficial.

Solvent and Base: The solvent and base play critical roles in the reaction mechanism. A variety of solvents can be employed, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) being common choices. The base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products. A study on the Sonogashira coupling of a structurally similar 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole found that a temperature of 100°C in DMF provided the best conversion, with lower temperatures of 25°C and 50°C resulting in significantly decreased yields. researchgate.net

A hypothetical optimization study for the synthesis of this compound, based on typical Sonogashira reaction conditions, is presented in the interactive table below.

| Parameter | Variation | Effect on Yield/Conversion |

| Palladium Catalyst | Pd(PPh₃)₄ | High yields, sensitive to air |

| PdCl₂(PPh₃)₂ | Generally robust and effective | |

| Pd(OAc)₂ with XPhos | Effective for challenging substrates | |

| Copper Co-catalyst | CuI | Standard and effective |

| None (Copper-free) | Greener, may require specific ligands | |

| Solvent | DMF | High boiling point, good solubility |

| THF | Lower boiling point, easy to remove | |

| Toluene | Non-polar, can be effective | |

| Base | Triethylamine (TEA) | Common and effective |

| Diisopropylethylamine (DIPEA) | Sterically hindered, can reduce side reactions | |

| K₂CO₃ | Inorganic base, can be used in some systems | |

| Temperature | Room Temperature | Slower reaction, may be suitable for highly reactive substrates |

| 60-80 °C | Moderate temperature, good balance of rate and selectivity | |

| 100-120 °C | Faster reaction, risk of side product formation |

Stereochemical Considerations in Synthetic Routes

For the specific chemical compound this compound, there are no stereocenters, and the molecule is achiral. Therefore, stereochemical considerations are not a factor in its direct synthesis. The ethynyl group is linear, and the benzene ring is planar, leading to a molecule with a defined, flat geometry.

However, it is important to note that in the broader context of substituted phenylacetylene (B144264) chemistry, stereochemistry can be a critical aspect. For instance, stereoselective addition reactions to the alkyne moiety can lead to the formation of chiral centers. One study has explored the enantio- and diastereoselective addition of phenylacetylene to racemic α-chloroketones, demonstrating that stereocontrol is achievable in reactions involving the triple bond. nih.gov Furthermore, the polymerization of substituted phenylacetylenes can lead to polymers with well-defined stereochemistry, such as helical structures, which can have unique optical and electronic properties. mdpi.com While not directly relevant to the synthesis of the monomeric this compound, these examples highlight the importance of stereochemistry in the subsequent reactions and applications of this class of compounds.

Novel Synthetic Route Development and Green Chemistry Principles

In recent years, there has been a significant effort to develop more sustainable and environmentally friendly synthetic methodologies. For the Sonogashira coupling, this has led to the development of novel synthetic routes that align with the principles of green chemistry.

Copper-Free Sonogashira Coupling: A major advancement has been the development of copper-free Sonogashira reactions. libretexts.org While the copper co-catalyst is generally effective, it can lead to the formation of diynes (Glaser coupling) as a side product and can complicate product purification due to the formation of copper-containing byproducts. Copper-free systems often employ specific palladium catalysts and ligands that can facilitate the reaction without the need for a copper co-catalyst, thus providing a cleaner and more environmentally benign process. organic-chemistry.org

Mechanochemical Synthesis: Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a powerful green chemistry tool. A high-temperature ball-milling technique has been shown to enable highly efficient palladium-catalyzed Sonogashira coupling of solid aryl halides. nih.gov This solvent-free approach significantly reduces waste and can lead to faster reaction times and improved yields, especially for poorly soluble substrates. nih.gov

Aqueous Media: The use of water as a reaction solvent is a key goal of green chemistry. An environmentally benign and robust Sonogashira coupling has been developed that enables the synthesis of ynamides in water using a surfactant. organic-chemistry.org Adapting such a system for the synthesis of this compound would represent a significant step towards a more sustainable process.

The following interactive table compares traditional and greener approaches to Sonogashira coupling.

| Feature | Traditional Sonogashira | Greener Sonogashira |

| Catalyst System | Pd/Cu co-catalyst | Copper-free Pd catalyst |

| Solvent | Organic solvents (DMF, THF, Toluene) | Water, or solvent-free (mechanochemistry) |

| Byproducts | Potential for Glaser coupling diynes, copper waste | Reduced or eliminated diynes, no copper waste |

| Energy Consumption | Often requires heating | Can be performed at room temperature or with mechanical energy |

| Environmental Impact | Higher, due to solvent use and metal waste | Lower, due to reduced waste and use of greener solvents |

Reactivity and Mechanistic Investigations of the Chemical Compound

Electrophilic Aromatic Substitution Dynamics

The benzene (B151609) ring in 4-Bromo-1-ethoxy-2-ethynyl-benzene possesses three substituents: a bromine atom, an ethoxy group, and an ethynyl (B1212043) group. The directing effects of these groups determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Ethoxy Group (-OEt): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Bromo Group (-Br): This is a deactivating, ortho-, para-directing group. It withdraws electron density inductively but can donate via resonance.

Ethynyl Group (-C≡CH): This group is generally considered to be deactivating and meta-directing due to the sp-hybridization of the carbon atoms, which makes it electron-withdrawing.

The powerful activating and ortho-, para-directing nature of the ethoxy group is expected to dominate the reactivity of the aromatic ring. The positions ortho and para to the ethoxy group are at C2 and C4, respectively. Since the C2 and C4 positions are already substituted, electrophilic attack will be directed to the remaining open positions, C3 and C5. The C5 position is ortho to the ethoxy group and meta to the bromo and ethynyl groups, making it the most likely site for substitution. The C3 position is ortho to both the ethynyl and ethoxy groups, and meta to the bromo group, which would also make it reactive, though potentially sterically hindered.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. For any of these reactions on this compound, the major product would be anticipated to be the result of substitution at the C5 position.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) on aryl halides typically requires either the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom) or extremely harsh reaction conditions (elimination-addition via a benzyne (B1209423) intermediate).

In this compound, the ethoxy group is strongly electron-donating, which deactivates the ring toward nucleophilic attack. The ethynyl group is weakly deactivating. In the absence of a strong nitro group or similar electron-withdrawing substituent, the addition-elimination pathway for NAS is highly unlikely under standard conditions.

An elimination-addition mechanism involving a benzyne intermediate could theoretically be forced under conditions of very high temperature and strong base. This would likely result in a mixture of products, as the incoming nucleophile could add to either carbon of the triple bond in the benzyne intermediate.

Cross-Coupling Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, which are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira)

The aryl bromide functionality is an excellent substrate for a variety of palladium-catalyzed reactions.

Heck Reaction: This reaction would couple the aryl bromide with an alkene to form a substituted alkene. The general conditions involve a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a base (e.g., Et₃N, K₂CO₃), and a suitable solvent. wikipedia.orglibretexts.org The product would feature a new carbon-carbon bond at the C4 position.

Suzuki-Miyaura Reaction: Coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would yield a biaryl compound. rsc.orgmdpi.comlibretexts.org This is a highly versatile and functional-group-tolerant reaction. The reactivity trend for halides in Suzuki couplings is generally I > Br > Cl. libretexts.org

Sonogashira Reaction: While the molecule already contains an ethynyl group, the aryl bromide can undergo a Sonogashira coupling with another terminal alkyne. This reaction, catalyzed by palladium and a copper(I) co-catalyst, would result in the formation of a diarylacetylene derivative. nih.govbeilstein-journals.orglibretexts.orgrsc.org

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgmdpi.com

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (Et₃N) | 4-alkenyl-1-ethoxy-2-ethynyl-benzene |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (Na₂CO₃) | 4-aryl-1-ethoxy-2-ethynyl-benzene |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, could also be employed to form new bonds at the C4 position. These reactions are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. For instance, coupling with an alcohol or an amine in the presence of a copper catalyst would yield an ether or an aniline (B41778) derivative, respectively. While historically requiring harsh conditions, modern methods have expanded the scope and mildness of copper-catalyzed cross-couplings.

Nickel-Catalyzed Coupling Reactions

Nickel complexes are increasingly used as cheaper and more earth-abundant alternatives to palladium for cross-coupling reactions. nih.govrsc.org Nickel catalysts can effectively couple aryl bromides with a variety of partners, including organozinc reagents (Negishi-type coupling) and organoboron reagents (Suzuki-type coupling). nih.govchemrxiv.org Nickel catalysis can sometimes offer different reactivity and selectivity profiles compared to palladium. nih.gov For this compound, nickel-catalyzed cross-coupling would be a viable strategy for functionalization at the C4 position.

Reactivity of the Ethynyl Group

The terminal alkyne (ethynyl group) at the C2 position is another key site of reactivity.

Acidity of the Alkyne Proton: The proton on the terminal alkyne is weakly acidic and can be removed by a strong base (e.g., an organolithium reagent or sodium amide) to form a metal acetylide. This acetylide is a potent nucleophile and can react with various electrophiles, such as aldehydes, ketones, and alkyl halides.

Sonogashira Coupling: As a terminal alkyne, this group can itself participate in a Sonogashira reaction, coupling with an aryl or vinyl halide. nih.govbeilstein-journals.orglibretexts.org This provides a method to extend the carbon framework from the C2 position.

Click Chemistry: The terminal alkyne is a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a 1,2,3-triazole ring.

Hydration: In the presence of a mercury catalyst and acid, or other transition metal catalysts, the alkyne can undergo hydration to form a ketone (an acetophenone (B1666503) derivative in this case) via an enol intermediate.

Reduction: The ethynyl group can be reduced. Catalytic hydrogenation with a standard catalyst like palladium on carbon (Pd/C) would typically reduce the alkyne all the way to an alkane (an ethyl group). Using a poisoned catalyst, such as Lindlar's catalyst, would allow for selective reduction to the corresponding alkene (a vinyl group).

The presence of both an aryl bromide and a terminal alkyne allows for sequential or orthogonal cross-coupling strategies, making this compound a potentially valuable building block in organic synthesis, even though its specific reaction parameters are not widely documented.

Hydration and Hydrohalogenation Reactions

While specific studies on the hydration and hydrohalogenation of this compound are not extensively documented in the literature, the reactivity of the ethynyl group can be predicted based on established principles for substituted phenylacetylenes.

Hydration: The acid-catalyzed hydration of the ethynyl group in this compound is expected to follow Markovnikov's rule. Protonation of the terminal alkyne would lead to the formation of a vinyl cation intermediate. The position of the positive charge will be influenced by the electronic effects of the substituted benzene ring. The ethoxy group at the para position is an electron-donating group, which would stabilize a positive charge at the benzylic position. Conversely, the bromo group at the meta position relative to the ethynyl group is an electron-withdrawing group. The interplay of these electronic effects will influence the regioselectivity of the hydration. The likely outcome is the formation of the corresponding acetophenone derivative, 4-bromo-1-ethoxy-2-acetyl-benzene, upon tautomerization of the initially formed enol.

Hydrohalogenation: The addition of hydrogen halides (HX) to the ethynyl group is also anticipated to proceed via an electrophilic addition mechanism. The regioselectivity of this reaction will similarly be governed by the electronic properties of the substituents on the benzene ring. The formation of a vinyl halide will be the primary outcome, with the halogen atom adding to the carbon atom that can best stabilize the positive charge in the intermediate carbocation. The presence of the electron-donating ethoxy group would favor the formation of the Markovnikov adduct.

A summary of the predicted products for these reactions is presented in Table 1.

Table 1: Predicted Products of Hydration and Hydrohalogenation

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Hydration | H₂O, H⁺ | 4-Bromo-1-ethoxy-2-acetyl-benzene |

| Hydrohalogenation | HBr | 2-Bromo-1-(1-bromoethenyl)-4-ethoxybenzene |

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)

The ethynyl group in this compound serves as a versatile handle for cycloaddition reactions, offering pathways to more complex molecular architectures.

Click Chemistry: The terminal alkyne functionality makes this compound a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction would involve the [3+2] cycloaddition of the alkyne with an organic azide (B81097) to yield a stable triazole ring. This highly efficient and regioselective reaction is widely used in medicinal chemistry and materials science for the synthesis of complex molecules. The strain-promoted azide-alkyne cycloaddition (SPAAC) is another potential pathway, although it typically requires a strained cyclic alkyne.

Diels-Alder Reaction: While terminal alkynes are generally less reactive dienophiles in Diels-Alder reactions compared to activated alkenes, this compound could potentially participate as a dienophile with electron-rich dienes. The reaction would proceed via a [4+2] cycloaddition mechanism to form a substituted cyclohexadiene derivative. The stereochemistry and regioselectivity of such a reaction would be influenced by the electronic nature of both the diene and the dienophile.

A summary of potential cycloaddition reactions is provided in Table 2.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Product Type |

|---|---|---|

| Click Chemistry (CuAAC) | Organic Azide (R-N₃) | 1,4-Disubstituted 1,2,3-Triazole |

Polymerization Pathways

Substituted phenylacetylenes are known to undergo polymerization to form conjugated polymers with interesting optical and electronic properties. The polymerization of this compound can be expected to proceed through several catalytic pathways.

Transition metal catalysts, particularly those based on rhodium and palladium, are effective for the polymerization of phenylacetylene (B144264) derivatives. These polymerizations can proceed in a controlled manner, allowing for the synthesis of polymers with defined molecular weights and architectures. The resulting poly(this compound) would be a conjugated polymer with the substituted phenyl rings as side chains. The electronic properties and solubility of the polymer would be influenced by the bromo and ethoxy substituents.

Cationic polymerization initiated by protonic acids is another potential pathway, which typically leads to lower molecular weight polyenes. The mechanism involves the formation of a vinyl cation intermediate, which then propagates by adding to another monomer unit.

A summary of potential polymerization catalysts and the resulting polymer type is presented in Table 3.

Table 3: Potential Polymerization Pathways

| Catalyst Type | Example | Polymer Type |

|---|---|---|

| Transition Metal | Rhodium complexes, Palladium complexes | High molecular weight, conjugated polymer |

Transformations Involving the Ethoxy Group

The ethoxy group in this compound is an ether linkage and can undergo cleavage under specific conditions. Strong acids, such as hydrobromic acid or hydroiodic acid, can be used to cleave the ether bond, leading to the formation of the corresponding phenol, 4-bromo-2-ethynyl-phenol, and ethyl halide. This transformation can be useful for further functionalization of the aromatic ring.

Regioselectivity and Chemoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound raises questions of regioselectivity and chemoselectivity in more complex transformations. For instance, in reactions involving both the ethynyl group and the aromatic ring, the choice of reagents and reaction conditions will determine the outcome.

In electrophilic aromatic substitution reactions, the directing effects of the bromo and ethoxy groups will govern the position of the incoming electrophile. The ethoxy group is an activating, ortho-, para-directing group, while the bromo group is a deactivating, ortho-, para-directing group. The strong activating effect of the ethoxy group would likely direct substitution to the positions ortho and para to it.

Chemoselectivity would be a key consideration in reactions where both the alkyne and the aromatic ring can react. For example, in catalytic hydrogenation, it may be possible to selectively reduce the ethynyl group to an ethyl or ethenyl group without affecting the aromatic ring or the bromo substituent by careful choice of catalyst and reaction conditions.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic and spectroscopic studies.

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reaction intermediates and products, thereby helping to piece together the reaction pathway.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the disappearance of starting materials and the appearance of products over time. It can also help in the characterization of transient intermediates if they have a sufficient lifetime.

Infrared (IR) spectroscopy is useful for monitoring changes in functional groups, such as the disappearance of the alkyne C-H stretch and the appearance of new bands corresponding to the product.

Mass spectrometry (MS) can be used to identify the molecular weights of products and intermediates, providing further evidence for the proposed reaction mechanism.

By combining these techniques, a detailed understanding of the reaction mechanisms for the various transformations of this compound can be achieved.

Based on a comprehensive search for computational and theoretical chemistry studies, there is currently a lack of specific published research focused solely on the chemical compound “this compound.” As a result, the generation of a detailed, data-driven article with specific research findings and data tables as per the provided outline is not possible at this time.

The methodologies outlined in the request, such as Density Functional Theory (DFT), Ab Initio methods, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MESP) mapping, are standard and powerful tools in computational chemistry for characterizing novel compounds. However, without specific studies on this compound, any attempt to provide detailed analysis under these headings would be speculative and not based on scientifically verified data.

Therefore, while the requested outline represents a thorough computational investigation of a chemical compound, the specific data required to populate these sections for this compound is not available in the public domain. Further experimental or computational research would be needed to generate the necessary findings.

Computational and Theoretical Chemistry Studies of the Chemical Compound

Solvent Effects on Molecular Reactivity and Electronic Structure

The chemical environment, particularly the solvent, can significantly influence the reactivity and electronic properties of a solute molecule. These interactions, broadly categorized as solvent effects, can alter reaction rates, shift spectroscopic absorption and emission maxima, and even change the preferred conformation of a molecule. The influence of the solvent is a critical consideration in both designing chemical reactions and interpreting spectroscopic data.

Solvent-solute interactions can be classified as either non-specific or specific. Non-specific interactions are primarily electrostatic and include dipole-dipole interactions and dispersion forces, which are often modeled using a polarizable continuum model (PCM). Specific interactions, such as hydrogen bonding, involve direct, short-range associations between solvent and solute molecules. The electronic structure and reactivity of 4-Bromo-1-ethoxy-2-ethynyl-benzene are expected to be sensitive to the polarity and hydrogen-bonding capabilities of the solvent due to the presence of the polar C-Br bond, the ether oxygen, and the π-system of the benzene (B151609) ring and ethynyl (B1212043) group.

Computational studies can predict how the electronic structure of a molecule changes in different solvents. For instance, an increase in solvent polarity is generally expected to stabilize charge-separated states. This can lead to a red shift (bathochromic shift) or a blue shift (hypsochromic shift) in the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. Time-dependent density functional theory (TD-DFT) calculations, often coupled with a PCM, are a common method to predict these shifts.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

|---|---|---|---|---|

| n-Hexane | 1.88 | 2.15 | 5.20 | 285 |

| Chloroform | 4.81 | 2.30 | 5.15 | 290 |

| Ethanol | 24.55 | 2.55 | 5.05 | 298 |

| Water | 80.10 | 2.70 | 4.95 | 305 |

This table is a hypothetical representation of computational data for illustrative purposes.

Advanced Spectroscopic Property Predictions (e.g., Calculated NMR, IR, UV-Vis Spectra)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of the relationship between molecular structure and spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Density functional theory (DFT) calculations, using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, can provide highly accurate predictions of 1H and 13C NMR chemical shifts. For this compound, computational methods could predict the chemical shifts of the aromatic protons, the ethynyl proton, and the protons of the ethoxy group, as well as the chemical shifts of all the carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can provide a detailed assignment of the absorption bands observed in an experimental IR spectrum. By calculating the harmonic frequencies at the DFT level of theory, and often applying a scaling factor to account for anharmonicity and other systematic errors, a predicted IR spectrum can be generated. For this compound, key vibrational modes would include the C≡C-H stretch of the ethynyl group, the aromatic C-H stretches, C=C stretches of the benzene ring, and the C-O and C-Br stretches. A detailed computational study on the infrared absorption spectrum of a related molecule, phenylacetylene (B144264), has demonstrated the importance of considering anharmonicity for accurate spectral prediction. arxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to absorption in the UV-Vis region of the electromagnetic spectrum can be modeled using TD-DFT. These calculations provide information about the energies of the electronic transitions (which correspond to the absorption wavelengths), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the molecular orbitals involved in the transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring system. The substituents (-Br, -OCH2CH3, -C≡CH) are known to influence the electronic transitions of the benzene chromophore.

The following table provides a hypothetical example of predicted spectroscopic data for this compound.

| Spectroscopic Technique | Predicted Feature | Predicted Value | Assignment |

|---|---|---|---|

| 1H NMR | Chemical Shift (δ) | 7.2-7.6 ppm | Aromatic Protons |

| Chemical Shift (δ) | 4.1 ppm | -OCH2- | |

| Chemical Shift (δ) | 3.4 ppm | -C≡CH | |

| IR | Vibrational Frequency (cm-1) | ~3300 cm-1 | ≡C-H stretch |

| Vibrational Frequency (cm-1) | ~2100 cm-1 | -C≡C- stretch | |

| Vibrational Frequency (cm-1) | ~1250 cm-1 | Aryl-O stretch | |

| UV-Vis | λmax | ~290 nm | π → π* transition |

This table is a hypothetical representation of predicted spectroscopic data for illustrative purposes.

Advanced Spectroscopic Characterization Techniques for the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4-Bromo-1-ethoxy-2-ethynyl-benzene in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial insights into the proton and carbon environments, a deeper and unambiguous assignment of the complex spectral data necessitates the use of multi-dimensional NMR experiments and quantitative methodologies.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are instrumental in mapping the intricate network of scalar and dipolar couplings within the molecule, thereby confirming the connectivity and spatial relationships of atoms.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is crucial for identifying proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY spectra would reveal correlations between the protons of the ethoxy group (the quartet of the methylene (B1212753) protons with the triplet of the methyl protons) and within the aromatic ring, helping to trace the connectivity of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded carbon and proton atoms. This is vital for assigning the ¹³C signals corresponding to each protonated carbon in the molecule. For instance, the signals for the aromatic C-H carbons, the ethoxy group carbons (-OCH₂- and -CH₃), and the acetylenic C-H would be unambiguously identified.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between carbon and proton atoms. This is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton. Key HMBC correlations for this compound would include correlations from the ethoxy protons to the C1 carbon of the benzene (B151609) ring, and from the aromatic and acetylenic protons to the surrounding carbon atoms, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. For this compound, NOESY could provide through-space correlations between the protons of the ethoxy group and the proton at the C3 position of the aromatic ring, further solidifying the structural assignment.

While specific experimental data for this compound is not publicly available in the searched literature, the expected chemical shifts and coupling patterns can be predicted based on data from structurally similar compounds such as 1-bromo-4-ethynylbenzene (B14332) and 1-bromo-4-ethoxybenzene.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Ethoxy -CH₂- | ~4.1 (q) | ~64 | C1, Ethoxy -CH₃ |

| Ethoxy -CH₃ | ~1.4 (t) | ~15 | Ethoxy -CH₂- |

| Acetylenic -H | ~3.3 (s) | ~83 | C2, Acetylenic C |

| Aromatic H3 | ~7.0 (d) | ~116 | C1, C2, C4, C5 |

| Aromatic H5 | ~7.4 (dd) | ~134 | C1, C3, C4, C6 |

| Aromatic H6 | ~6.9 (d) | ~115 | C1, C2, C4, C5 |

| C1 (-OEt) | - | ~158 | Ethoxy -CH₂-, H3, H5 |

| C2 (-C≡CH) | - | ~118 | H3, Acetylenic -H |

| C4 (-Br) | - | ~117 | H3, H5 |

| Acetylenic C | - | ~80 | H3, Acetylenic -H |

Note: The predicted values are estimates based on analogous compounds and general substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

Table 2: Predicted HRMS Data for this compound (C₁₀H₉BrO)

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

| [M]⁺ | 223.9888 | 225.9867 |

| [M+H]⁺ | 224.9966 | 226.9945 |

| [M+Na]⁺ | 246.9787 | 248.9766 |

Note: These are theoretical values. Experimental values from HRMS would confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the ethoxy group, the bromine atom, and fragmentation of the ethynyl (B1212043) side chain. Analysis of these fragments helps to confirm the connectivity of the different functional groups. For instance, the loss of an ethyl radical (•C₂H₅) followed by carbon monoxide (CO) is a characteristic fragmentation of ethoxybenzenes.

Table 3: Plausible MS/MS Fragments of this compound

| Fragment Ion | Proposed Structure/Loss |

| [M - C₂H₄]⁺ | Loss of ethene from the ethoxy group |

| [M - C₂H₅]⁺ | Loss of an ethyl radical |

| [M - Br]⁺ | Loss of a bromine radical |

| [M - CO - C₂H₅]⁺ | Subsequent loss of CO after ethyl loss |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional moieties. The C-H stretching of the terminal alkyne is expected to appear as a sharp band around 3300 cm⁻¹. The C≡C triple bond stretch would be observed in the region of 2100-2140 cm⁻¹. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1600-1450 cm⁻¹ region. The C-O stretching of the ethoxy group would give rise to strong absorptions around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The C≡C triple bond, being a relatively non-polar bond, often shows a strong signal in the Raman spectrum. The symmetric breathing modes of the benzene ring are also typically strong in Raman spectra.

Table 4: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Alkyne C-H | Stretch | ~3300 | Sharp, Medium | Medium |

| Alkyne C≡C | Stretch | 2100-2140 | Weak to Medium | Strong |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak | Medium |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Strong | Medium to Strong |

| Ether C-O | Asymmetric Stretch | ~1250 | Strong | Weak |

| Ether C-O | Symmetric Stretch | ~1040 | Strong | Weak |

| Alkyl C-H | Stretch | 2980-2850 | Medium | Medium |

| C-Br | Stretch | 600-500 | Medium to Strong | Medium |

The combined application of these advanced spectroscopic techniques provides a robust and detailed characterization of this compound, leaving no ambiguity as to its chemical identity and structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

No published UV-Vis spectroscopic data for this compound could be located. This type of analysis would typically reveal information about the electronic transitions within the molecule, particularly the π-π* transitions associated with the conjugated system of the benzene ring and the ethynyl group. The substitution pattern, including the bromo, ethoxy, and ethynyl groups, would be expected to influence the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), providing insights into the extent of electronic conjugation. However, without experimental data, a detailed analysis is not possible.

X-Ray Crystallography for Solid-State Molecular Structure Determination

A search for crystallographic data for this compound in the Cambridge Structural Database (CSD) and other relevant databases yielded no results. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Such data would provide invaluable information on the planarity of the molecule, the conformation of the ethoxy group, and any potential halogen bonding or π-stacking interactions in the crystal lattice. In the absence of a solved crystal structure, these molecular details remain unknown.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

No specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound have been reported in the literature. These techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of chemical reactions.

HPLC methods would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. A UV detector would be suitable for detection, given the aromatic nature of the compound. The retention time would be characteristic of the compound under specific chromatographic conditions.

GC-MS would be a powerful tool for both separation and identification. The gas chromatogram would provide the retention time, and the mass spectrometer would yield a mass spectrum showing the molecular ion peak and characteristic fragmentation patterns. The fragmentation would be influenced by the presence of the bromine atom (with its characteristic isotopic pattern) and the cleavage of the ethoxy and ethynyl groups.

Without published methods or experimental data, specific parameters such as retention times, mobile phases, column types, and mass spectral fragmentation patterns cannot be provided.

Applications As Synthetic Intermediates in Advanced Organic Synthesis

Precursor in Medicinal Chemistry Synthesis

The combination of a halogen, an alkyne, and an ether on a phenyl ring is a common motif in pharmacologically active molecules.

Building Block for Target-Oriented Synthesis

In a hypothetical scenario, the ethynyl (B1212043) group could participate in click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to link the scaffold to other molecular fragments. The bromo group could be utilized in Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce further complexity and build the carbon skeleton of a target drug molecule.

Scaffold Diversity in Library Synthesis

The dual reactivity of the bromo and ethynyl groups would, in theory, allow for divergent synthesis pathways. A library of compounds could be generated by first reacting the ethynyl group and then diversifying at the bromo position, or vice versa. This would enable the rapid generation of a multitude of structurally related compounds for high-throughput screening.

Role in the Synthesis of Complex Bioactive Molecules

Many complex natural products and synthetic bioactive molecules feature substituted aromatic cores. A molecule like 4-Bromo-1-ethoxy-2-ethynyl-benzene could serve as a key starting material, with its functional groups allowing for the sequential and controlled addition of other structural elements.

Monomer and Precursor in Materials Science

The electronic properties inherent in a molecule with conjugated systems like an ethynylbenzene derivative suggest potential applications in materials science.

Synthesis of Conjugated Polymers and Oligomers

The ethynyl group is a fundamental unit in the construction of conjugated polymers. Through reactions like Glaser coupling or other polymerization techniques involving alkynes, this compound could theoretically be polymerized to form materials with extended π-systems. The bromo- and ethoxy- substituents would be expected to modulate the electronic and physical properties of the resulting polymer.

Development of Optoelectronic Materials

Conjugated organic materials are at the forefront of research in optoelectronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The hypothetical polymers or oligomers derived from this compound could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them candidates for these advanced applications.

Liquid Crystal Monomer Synthesis

The rigid, linear structure imparted by the ethynylbenzene core makes compounds like this compound attractive candidates for the synthesis of liquid crystal monomers. The presence of the terminal alkyne and the bromo group allows for sequential cross-coupling reactions, such as the Sonogashira coupling, to extend the molecular length and introduce various mesogenic units. This modular approach is crucial for tuning the mesophase behavior and physical properties of the resulting liquid crystals.

The ethoxy group can influence the melting point and solubility of the final liquid crystal material, while the bromo substituent provides a handle for further functionalization to create more complex, high-performance liquid crystalline materials. Research on analogous phenylacetylene (B144264) derivatives has demonstrated their importance in creating materials with high birefringence and a broad nematic temperature range, properties essential for display technologies. rsc.org

Table 1: Potential Liquid Crystal Scaffolds via this compound

| Starting Material | Reaction Type | Potential Product Moiety | Desired Property Influence |

|---|---|---|---|

| This compound | Sonogashira Coupling | Extended π-conjugated system | Enhanced birefringence |

| This compound | Suzuki Coupling | Biphenyl or terphenyl units | Modified mesophase stability |

Intermediate in Agrochemical Development

In the field of agrochemical development, the introduction of specific functional groups to a core scaffold is a key strategy for optimizing biological activity. While direct studies on the agrochemical applications of this compound are not prominent in public literature, the individual substituents suggest potential utility.

The bromo functionality is a common feature in many pesticides and herbicides, often enhancing their efficacy and metabolic stability. The ethynyl group can also play a significant role in biological activity and can be a precursor for the synthesis of more complex heterocyclic systems known to have agrochemical properties. The ethoxy group can modulate the lipophilicity of the molecule, which is a critical parameter for its uptake and transport within the target organism. Therefore, this compound could serve as a valuable building block for creating libraries of novel agrochemical candidates.

Fine Chemical Synthesis and Specialty Chemicals

The term 'fine chemicals' encompasses a broad range of complex, pure chemical substances produced in limited quantities for specialized applications. The reactivity of the ethynyl and bromo groups in this compound makes it a highly valuable intermediate for the synthesis of various fine and specialty chemicals.

The Sonogashira coupling of the terminal alkyne allows for the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules, including pharmaceuticals, and materials for organic electronics. The bromo group can be readily converted to other functional groups via reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, further expanding its synthetic utility. This dual reactivity allows for a stepwise and controlled construction of intricate molecular architectures. For instance, a patent for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate for the drug dapagliflozin, highlights the importance of similar substituted benzene (B151609) structures in pharmaceutical synthesis. google.comgoogle.com

Table 2: Key Synthetic Transformations of this compound

| Functional Group | Reaction | Reagents | Product Type |

|---|---|---|---|

| Ethynyl | Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst | Aryl/Vinyl Alkynes |

| Bromo | Suzuki Coupling | Aryl/Vinyl Boronic Acid, Pd catalyst | Biaryls/Stilbenes |

| Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst | Aryl Amines |

Catalyst Ligand Precursor Synthesis

The development of novel ligands is central to advancing homogeneous catalysis. The ethynyl group of this compound can be used to synthesize phosphine (B1218219) ligands through hydrophosphination or by reaction with phosphorus-containing nucleophiles. These resulting phosphine ligands, bearing the bromo-ethoxy-phenyl backbone, can then be coordinated to transition metals like palladium, rhodium, or ruthenium.

The electronic and steric properties of the ligand, influenced by the ethoxy and bomo substituents, can have a profound impact on the activity, selectivity, and stability of the resulting catalyst. For example, palladium complexes with phosphine ligands are widely used in cross-coupling reactions. The ability to fine-tune the ligand structure by starting from a versatile precursor like this compound is therefore highly desirable for the development of next-generation catalysts. Research has shown the utility of palladium complexes with various organic ligands for catalytic applications. rsc.orgrsc.org

Utility in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The rigid and linear nature of the ethynylbenzene unit in this compound makes it an excellent building block for the construction of supramolecular architectures such as molecular rods, macrocycles, and polymers.

The bromo group can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies. The ethoxy group can influence the solubility and packing of the molecules in the solid state. Furthermore, the ethynyl group can be used as a reactive site for post-assembly modification or for linking multiple building blocks together. The combination of these features allows for the rational design of functional supramolecular materials with applications in areas such as sensing, molecular recognition, and nanotechnology. Phenolic building blocks, which share structural similarities, are known to be valuable for the assembly of functional materials. nih.gov

Emerging Research Directions and Future Perspectives

Unexplored Reactivity Patterns and Novel Transformations

The reactivity of 4-Bromo-1-ethoxy-2-ethynyl-benzene is largely dictated by the interplay of its three key functional groups. The terminal alkyne is a gateway to a rich variety of reactions, including cycloadditions, cross-coupling reactions, and functional group transformations. The bromo group offers a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The ethoxy group, being an activating group, influences the regioselectivity of electrophilic aromatic substitution reactions.

Future research could focus on exploring the synergistic reactivity of these groups. For instance, intramolecular reactions that involve both the ethynyl (B1212043) and bromo functionalities could lead to the formation of novel polycyclic aromatic systems. Furthermore, the development of selective transformations that target one functional group while leaving the others intact would significantly expand the synthetic utility of this compound.

| Potential Reaction Class | Specific Transformation Example | Potential Outcome |

| Cycloaddition Reactions | [3+2] cycloaddition with azides | Synthesis of novel triazole derivatives |

| Cross-Coupling Reactions | Sonogashira coupling at the ethynyl group | Formation of extended π-conjugated systems |

| Electrophilic Aromatic Substitution | Nitration or Halogenation | Introduction of additional functional groups on the benzene (B151609) ring |

| Intramolecular Cyclization | Palladium-catalyzed cyclization involving the bromo and ethynyl groups | Access to novel heterocyclic and carbocyclic frameworks |

Flow Chemistry and Continuous Processing in Synthesis

The synthesis of this compound and its derivatives could be significantly enhanced through the adoption of flow chemistry and continuous processing technologies. These techniques offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, higher yields, and the potential for seamless scale-up.

Green Chemistry Applications and Sustainable Synthesis

The principles of green chemistry can be applied to the synthesis and application of this compound to minimize its environmental impact. Future research in this area could focus on several key aspects:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Exploring the possibility of deriving the starting materials for the synthesis from renewable resources.

Catalysis: Employing highly efficient and recyclable catalysts to reduce waste and energy consumption.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.

Computational Design of Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the in-silico design of this compound derivatives with tailored electronic and photophysical properties. By systematically modifying the substituents on the aromatic ring, it is possible to predict how these changes will affect key parameters such as the HOMO-LUMO gap, absorption and emission spectra, and nonlinear optical properties. This predictive capability can significantly accelerate the discovery of new materials for specific applications.

For example, the introduction of strong electron-withdrawing groups is expected to lower the LUMO energy level and red-shift the absorption spectrum, which could be desirable for applications in organic electronics. Conversely, the addition of electron-donating groups could raise the HOMO energy level and enhance the compound's fluorescence quantum yield, making it a candidate for use in organic light-emitting diodes (OLEDs).

| Substituent Modification | Predicted Effect on Electronic Properties | Potential Application |

| Addition of a nitro group | Lowered LUMO, narrowed HOMO-LUMO gap | Organic photovoltaics |

| Addition of an amino group | Raised HOMO, increased fluorescence | Organic light-emitting diodes (OLEDs) |

| Extension of π-conjugation | Reduced bandgap, enhanced charge transport | Organic field-effect transistors (OFETs) |

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of automated synthesis platforms and artificial intelligence (AI) is revolutionizing the field of chemical discovery. These technologies can be harnessed to accelerate the exploration of the chemical space around this compound.

Advanced Material Applications beyond Current Scope

The unique molecular structure of this compound makes it a promising building block for a variety of advanced materials. The rigid, linear nature of the ethynyl group can be exploited to create liquid crystalline materials with interesting phase behavior. The ability of the ethynyl and bromo groups to participate in polymerization and cross-linking reactions opens up the possibility of creating novel polymers with high thermal stability and tailored electronic properties.

Furthermore, the π-conjugated system of the aromatic ring and the ethynyl group suggests potential applications in the field of organic electronics. Derivatives of this compound could be investigated as components of organic semiconductors, conductive polymers, and materials for nonlinear optics.

Potential in Biological Tool Development (Excluding Clinical Applications)

While clinical applications are outside the scope of this article, this compound and its derivatives hold potential as tools for fundamental biological research. The ethynyl group can be used as a "click" chemistry handle, allowing for the facile attachment of fluorescent dyes, affinity tags, or other reporter molecules. This would enable the use of these compounds as chemical probes to study biological processes.

Drawing parallels from structurally related (prop-2-ynyloxy)benzene derivatives that have shown antibacterial and anti-urease activity, it is conceivable that derivatives of this compound could be developed as selective inhibitors of specific enzymes or as probes for imaging and studying microbial systems. This would provide valuable tools for researchers in the fields of microbiology and chemical biology.

Q & A

Q. What are the primary synthetic routes for 4-Bromo-1-ethoxy-2-ethynyl-benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling between 4-bromo-1-ethoxy-2-iodobenzene and terminal alkynes under palladium catalysis. Key variables include catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 2-5 mol%), base selection (e.g., triethylamine or piperidine), and solvent polarity (e.g., THF or DMF). Optimal yields (>70%) are achieved at 60–80°C with rigorous exclusion of oxygen . Alternative routes involve direct ethynylation of brominated intermediates using copper(I) iodide as a co-catalyst, though competing side reactions (e.g., Glaser coupling) may reduce purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR should show distinct signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and the ethynyl proton (δ 2.8–3.1 ppm, depending on solvent). ¹³C NMR confirms the sp-hybridized carbon (δ 70–85 ppm for C≡C) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 239.0 (C₁₀H₁₀BrO⁺) with isotopic patterns consistent with bromine .

- Elemental Analysis : Acceptable tolerances for C, H, and Br should be within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for halogenated ethynylbenzenes?

- Methodological Answer : Discrepancies in bond lengths (e.g., C-Br vs. C≡C distances) often arise from crystal packing effects or data refinement protocols . For example, SHELXL refinements of this compound analogs show C-Br distances of 1.89–1.92 Å, but variations up to 0.05 Å may occur due to anisotropic displacement parameters . To mitigate errors:

- Use high-resolution (<1.0 Å) single-crystal X-ray data.

- Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···π contacts) that distort geometry .

- Cross-validate with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compare experimental and theoretical bond metrics .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian09 or ORCA. The ethynyl group’s LUMO (-1.8 eV) typically facilitates nucleophilic attacks, while the bromine atom’s σ* orbital (LUMO+1) is accessible for oxidative addition in Pd-mediated couplings .

- Transition State Modeling : Use QM/MM methods (e.g., CP2K) to simulate Suzuki-Miyaura coupling steps. Key barriers (~25 kcal/mol) correlate with steric hindrance from the ethoxy substituent .

- Solvent Effects : Apply COSMO-RS to predict solvation energies in polar aprotic solvents (e.g., DMF stabilizes Pd intermediates by 3–5 kcal/mol vs. toluene) .

Q. What are the challenges in characterizing byproducts from the ethynylation of brominated precursors?

- Methodological Answer : Common byproducts include dimerized alkynes (e.g., 1,3-diynes via Glaser coupling) and dehalogenated species (e.g., 1-ethoxy-2-ethynyl-benzene). To identify and quantify these:

- GC-MS with Derivatization : Treat reaction mixtures with TMS-acetylene to enhance volatility of polar byproducts .

- HPLC-UV/Vis : Use C18 columns with acetonitrile/water gradients; diynes exhibit λ_max ~250 nm due to extended conjugation .

- In Situ Monitoring : Employ ReactIR to track alkyne consumption (C≡C stretch at ~2100 cm⁻¹) and intermediate formation .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

- Methodological Answer : Variations (e.g., 56–60°C for analogs like 1-Bromo-4-ethylbenzene) stem from:

- Polymorphism : Recrystallization from different solvents (e.g., ethanol vs. hexane) can yield distinct crystalline forms .

- Impurity Profiles : Residual palladium catalysts or solvents (e.g., DMF) depress melting points. Purity checks via DSC (∆H fusion ±5%) are recommended .

- Measurement Techniques : Capillary methods vs. hot-stage microscopy may differ by 2–3°C due to heating rate artifacts .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.